N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)propanamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a cyclohexyl ring, a dimethylamino group, and a phenoxypropanamide moiety. Its unique chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)propanamide typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride.
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Attachment of the Phenoxypropanamide Group: : The next step involves the introduction of the phenoxypropanamide group. This is typically done by reacting the cyclohexyl intermediate with 2,3-dimethylphenol and a suitable acylating agent like propanoyl chloride under basic conditions.
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Final Assembly: : The final step is the coupling of the two intermediates to form the target compound. This can be achieved through a nucleophilic substitution reaction, where the dimethylamino group acts as a nucleophile, attacking the carbonyl carbon of the phenoxypropanamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
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Substitution: : Nucleophilic substitution reactions can occur, especially at the dimethylamino group, where nucleophiles like halides or alkoxides can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride, basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)propanamide has several applications in scientific research:
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Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other chemical compounds.
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Biology: : Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
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Medicine: : Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
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Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)acetamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)butanamide
Uniqueness
Compared to similar compounds, N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2,3-dimethylphenoxy)propanamide exhibits unique properties due to the presence of the propanamide group, which can influence its reactivity and interaction with biological targets. This makes it particularly valuable in research settings where specific molecular interactions are studied.
Properties
Molecular Formula |
C20H32N2O2 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C20H32N2O2/c1-15-10-9-11-18(16(15)2)24-17(3)19(23)21-14-20(22(4)5)12-7-6-8-13-20/h9-11,17H,6-8,12-14H2,1-5H3,(H,21,23) |
InChI Key |
YWNCFTQFYSEPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCC2(CCCCC2)N(C)C)C |
Origin of Product |
United States |
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